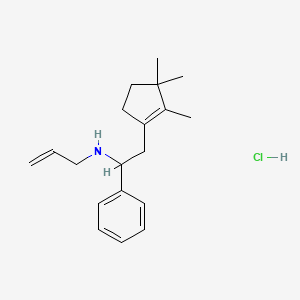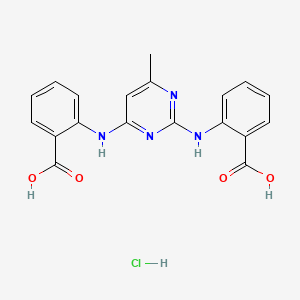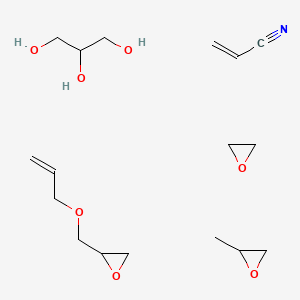
2-Methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenenitrile, polymer with 2-methyloxirane, oxirane, 1,2,3-propanetriol and 2-((2-propen-1-yloxy)methyl)oxirane is a complex polymeric compound This compound is known for its unique structural properties, which make it valuable in various industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the polymerization of 2-propenenitrile, 2-methyloxirane, oxirane, 1,2,3-propanetriol, and 2-((2-propen-1-yloxy)methyl)oxirane. The process typically requires the use of initiators and catalysts to facilitate the polymerization reaction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired polymer structure and properties.
Industrial Production Methods: In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in precise ratios and subjected to polymerization under controlled conditions. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the polymer.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogens, alkylating agents, and other reagents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
科学研究应用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects. For example, in drug delivery systems, the polymer can encapsulate and release therapeutic agents in a controlled manner. The pathways involved may include cellular uptake, degradation, and release of the encapsulated agents.
相似化合物的比较
- 2-Propenenitrile, polymer with ethenylbenzene and 2-methyloxirane polymer with oxirane ether with 1,2,3-propanetriol (3:1)
- 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane
Comparison: Compared to similar compounds, 2-propenenitrile, polymer with 2-methyloxirane, oxirane, 1,2,3-propanetriol and 2-((2-propen-1-yloxy)methyl)oxirane exhibits unique properties due to its specific combination of monomers. This results in a polymer with distinct functional groups and potential applications. Its versatility and ability to undergo various chemical reactions make it a valuable material in scientific research and industrial applications.
属性
CAS 编号 |
64611-79-6 |
|---|---|
分子式 |
C17H31NO7 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-3-7-4-6-5-8-6;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2,6H,1,3-5H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2 |
InChI 键 |
LMAAYACMGYATBI-UHFFFAOYSA-N |
规范 SMILES |
CC1CO1.C=CCOCC1CO1.C=CC#N.C1CO1.C(C(CO)O)O |
相关CAS编号 |
64611-79-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


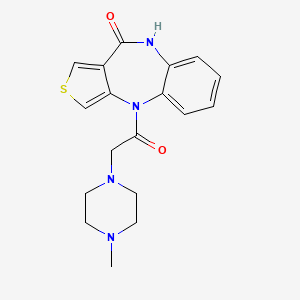
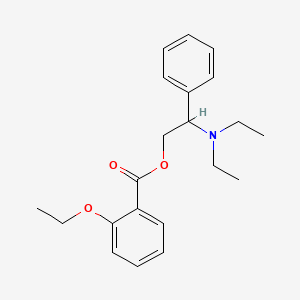
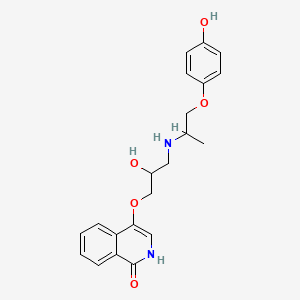

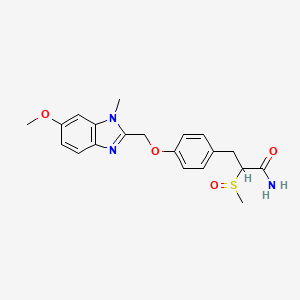

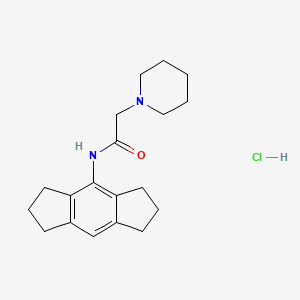


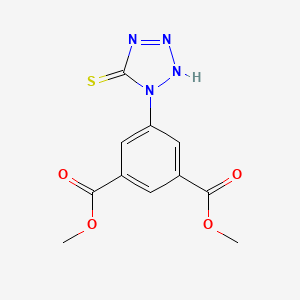

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
